Executive Summary[3-(1,4'-Bipiperidin-1'-yl)propyl]amine (CAS: 890141-58-9) is a highly versatile aliphatic diamine acting as a critical building block in modern medicinal chemistry. It is most prominently utilized as a core pharmacophore in the development of non-imidazole Histamine H3 receptor antagonists. As a Senior Application Scientist, I have structured this technical guide to dissect its structural properties, detail a self-validating synthetic methodology, and explore its mechanistic role in neuropharmacology.
Executive Summary[3-(1,4'-Bipiperidin-1'-yl)propyl]amine (CAS: 890141-58-9) is a highly versatile aliphatic diamine acting as a critical building block in modern medicinal chemistry. It is most prominently utilized as a core pharmacophore in the development of non-imidazole Histamine H3 receptor antagonists. As a Senior Application Scientist, I have structured this technical guide to dissect its structural properties, detail a self-validating synthetic methodology, and explore its mechanistic role in neuropharmacology.
Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine
Executive Summary[3-(1,4'-Bipiperidin-1'-yl)propyl]amine (CAS: 890141-58-9) is a highly versatile aliphatic diamine acting as a critical building block in modern medicinal chemistry[1]. It is most prominently utilized as a core pharmacophore in the development of non-imidazole Histamine H3 receptor antagonists[2]. As a Senior Application Scientist, I have structured this technical guide to dissect its structural properties, detail a self-validating synthetic methodology, and explore its mechanistic role in neuropharmacology.
Chemical Identity & Structural Analytics
The transition from first-generation imidazole-based H3 antagonists (e.g., thioperamide) to non-imidazole structures was driven by the need to eliminate cytochrome P450 (CYP) inhibition and improve blood-brain barrier (BBB) penetrance[1]. The bipiperidine moiety serves as an ideal bioisostere for the imidazole ring. It maintains the essential basicity required to form a salt bridge with the conserved Asp114 residue in the H3 receptor's orthosteric binding pocket, while its aliphatic nature drastically reduces off-target enzyme coordination[2].
The propyl chain acts as an optimal spacer, providing the necessary conformational flexibility and distance (approximately 4-5 Å) between the basic bipiperidine core and the primary amine, which serves as a reactive handle for further derivatization (e.g., coupling with thiazolopyridines or thiadiazoles)[3].
Table 1: Physicochemical Properties of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine
| Property | Value | Mechanistic Implication |
| CAS Number | 890141-58-9 | Unique chemical identifier[4]. |
| Molecular Formula | C13H27N3 | Defines the tri-basic nature of the compound. |
| Molecular Weight | 225.38 g/mol | Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5. |
| LogP (Calculated) | ~1.8 - 2.2 | Optimal lipophilicity for passive BBB diffusion. |
| H-Bond Donors | 2 (Primary Amine) | Provides functional handles for amide/urea formation. |
| H-Bond Acceptors | 3 (Nitrogen atoms) | Facilitates interactions with receptor pocket residues. |
| Topological Polar Surface Area | ~32.6 Ų | Well below the 90 Ų threshold, ensuring excellent CNS penetrance. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine must be highly regioselective to prevent over-alkylation. A modified Gabriel synthesis is the industry standard, utilizing phthalimide as a protected ammonia equivalent.
Protocol 1: Step-by-Step Gabriel Synthesis Adaptation Objective: To synthesize the target amine while preventing tertiary amine quaternary salt formation.
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Electrophilic Alkylation:
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Step: Dissolve 1,4'-bipiperidine (1.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq) in anhydrous acetonitrile (MeCN). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Reflux at 80°C for 12 hours.
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Causality: K₂CO₃ is selected as a mild, heterogeneous base. It acts as an acid scavenger for the generated HBr, preventing the protonation of the highly basic bipiperidine nitrogen, which would otherwise render it non-nucleophilic. MeCN provides a polar aprotic environment that accelerates the SN2 displacement.
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Intermediate Validation (Self-Validating Step):
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Step: Perform LC-MS on the crude mixture.
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Causality: The presence of the [M+H]+ peak at m/z 356 confirms the formation of the phthalimide intermediate. The absence of starting material indicates reaction completion.
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Phthalimide Deprotection:
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Step: Isolate the intermediate, dissolve in absolute ethanol, and add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux at 85°C for 4 hours.
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Causality: Hydrazine is a powerful alpha-effect nucleophile. It attacks the sterically hindered phthalimide carbonyls, forming a highly stable, insoluble cyclic byproduct (phthalhydrazide) and releasing the desired primary amine. This specific cleavage avoids harsh acidic/basic hydrolysis that could degrade the bipiperidine core.
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Purification & Final Validation:
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Step: Filter the phthalhydrazide byproduct. Concentrate the filtrate and purify via basic alumina chromatography (DCM/MeOH/NH₄OH). Apply a Ninhydrin stain to the TLC plate.
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Causality: The primary amine will specifically react with Ninhydrin to produce a deep purple color (Ruhemann's purple), validating the successful deprotection.
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Workflow for the synthesis of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
Pharmacological Application: Histamine H3 Receptor Antagonism
The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central nervous system (CNS)[1]. Its activation inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine). Consequently, H3 antagonists are heavily researched for cognitive disorders, narcolepsy, and Alzheimer's disease[5].
Derivatives synthesized from [3-(1,4'-Bipiperidin-1'-yl)propyl]amine (such as 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines) act as potent inverse agonists/antagonists[2]. By blocking the H3 receptor, these compounds prevent the Gi/o-mediated inhibition of adenylyl cyclase, restoring cAMP levels, opening voltage-gated calcium channels, and ultimately increasing neurotransmitter exocytosis.
Mechanism of action for bipiperidine-based H3 receptor antagonists.
Self-Validating Experimental Protocol: Radioligand Binding Assay
To evaluate the efficacy of novel drug candidates derived from[3-(1,4'-Bipiperidin-1'-yl)propyl]amine, a highly controlled radioligand displacement assay is required.
Protocol 2:[³H]-N-alpha-methylhistamine Displacement Assay
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Membrane Preparation: Isolate rat cortical membranes (rich in native H3 receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
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GTP-γ-S Addition (Causality Check): Introduce 10 µM GTP-γ-S to the assay buffer.
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Causality: GTP-γ-S is a non-hydrolyzable GTP analog. It uncouples the GPCR from its G-protein, shifting the receptor into a low-affinity state for agonists. Because bipiperidine derivatives are typically antagonists/inverse agonists, their binding affinity (Ki) remains largely unaffected by G-protein uncoupling. This step validates that the test compound is an antagonist rather than an agonist.
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Incubation: Incubate the membranes with 1 nM[³H]-N-alpha-methylhistamine (a selective H3 radioligand) and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the bipiperidine test compound for 60 minutes at 25°C.
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Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.
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Data Validation: Calculate the IC₅₀ using non-linear regression. Convert to Ki using the Cheng-Prusoff equation. A valid assay must show a Hill slope (nH) near 1.0, indicating single-site competitive binding[1].
References
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[4] [3-(1,4'-Bipiperidin-1'-yl)propyl]amine — Chemical Substance Information. NextSDS. URL:[Link]
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[2] Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]
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[3] Discovery of a Potent Thiadiazole Class of Histamine H-3 Receptor Antagonist for the Treatment of Diabetes. ResearchGate. URL:[Link]
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[1] A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)benzylamines. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
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[5] Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell. URL: [Link]
